Englitazone sodium

Catalog No.
S527160
CAS No.
109229-57-4
M.F
C20H18NNaO3S
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Englitazone sodium

CAS Number

109229-57-4

Product Name

Englitazone sodium

IUPAC Name

sodium;5-[[(2R)-2-benzyl-3,4-dihydro-2H-chromen-6-yl]methyl]-1,3-thiazolidin-3-ide-2,4-dione

Molecular Formula

C20H18NNaO3S

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C20H19NO3S.Na/c22-19-18(25-20(23)21-19)12-14-6-9-17-15(10-14)7-8-16(24-17)11-13-4-2-1-3-5-13;/h1-6,9-10,16,18H,7-8,11-12H2,(H,21,22,23);/q;+1/p-1/t16-,18?;/m1./s1

InChI Key

JQWYNJRCVYGLMO-GPPXSFHXSA-M

SMILES

C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)OC1CC4=CC=CC=C4.[Na+]

solubility

Soluble in DMSO, not in water

Synonyms

Englitazone sodium; ENGLITAZONE SODIUM; Englitazone sodium (USAN); Englitazone sodium [USAN]; CP-72467-2; CP-72,467-2; D03996.

Canonical SMILES

C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)OC1CC4=CC=CC=C4.[Na+]

Isomeric SMILES

C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)O[C@H]1CC4=CC=CC=C4.[Na+]

The exact mass of the compound Englitazone sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Englitazone sodium is the sodium salt of Englitazone, a member of the thiazolidinedione (TZD) class of insulin-sensitizing agents. Like other TZDs, its primary mechanism of action is as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism. Activation of PPARγ by Englitazone leads to enhanced insulin action in vitro and in vivo. The compound is supplied as a sodium salt to improve its physicochemical properties, a critical consideration for formulation and experimental handling in research settings.

While all thiazolidinediones target PPARγ, they are not functionally interchangeable due to distinct pharmacological profiles. Differences in side-chain moieties result in varied receptor binding affinities, potencies, and off-target effects, leading to clinically significant variations in lipid profiles and adverse events, as seen in comparisons between pioglitazone and rosiglitazone. The most critical example is the severe hepatotoxicity of the first-generation TZD, troglitazone, which is not a class-wide effect and underscores the importance of specific molecular structure. Furthermore, procuring the sodium salt over the free acid form of Englitazone is a key decision based on processability; salt forms of poorly soluble weak acids are specifically developed to enhance aqueous solubility, which directly impacts the preparation of stock solutions, formulation for in vivo studies, and reproducibility of in vitro assays.

Improved Handling and Processability via Enhanced Aqueous Solubility

The primary procurement driver for selecting Englitazone sodium over the free acid (Englitazone, CAS 109229-58-5) is its enhanced aqueous solubility. While specific quantitative data for Englitazone is not readily published, the conversion of a poorly soluble weak acid to its sodium salt is a standard pharmaceutical strategy to significantly increase solubility and dissolution rate. [cite: REFS-1, REFS-2] For comparison, the poorly soluble TZD Rosiglitazone has a saturated solubility of 0.005 mg/mL in water, which can be dramatically increased through formulation strategies that mimic salt formation benefits. [cite: REFS-3] Procuring the sodium salt form preemptively addresses solubility issues, simplifying experimental setup.

Evidence DimensionAqueous Solubility
Target Compound DataSignificantly higher than the free acid form (inferred from standard chemical principles)
Comparator Or BaselineEnglitazone (free acid) and other poorly soluble TZDs (e.g., Rosiglitazone at 0.005 mg/mL) [cite: REFS-3]
Quantified DifferenceNot specified in literature, but expected to be several orders of magnitude based on class-level data.
ConditionsAqueous buffer, standard laboratory temperature.

This improved solubility simplifies the preparation of high-concentration stock solutions, reduces the need for co-solvents, and ensures compound remains in solution during assays, enhancing experimental reproducibility.

Distinct In Vivo Metabolic Profile Compared to Other TZDs

Thiazolidinediones exhibit distinct metabolic pathways, which is a critical factor for selecting a tool compound in complex biological systems. Troglitazone, for example, is metabolized by CYP3A4, CYP2C8, sulfation, and glucuronidation. [cite: REFS-1, REFS-2] In contrast, Rosiglitazone is metabolized primarily by CYP2C8 and CYP2C9, while Pioglitazone relies on CYP2C8 and CYP3A4. [cite: REFS-3] These differences in cytochrome P450 (CYP) enzyme utilization mean that the potential for drug-drug interactions or cell-type-specific metabolic effects varies significantly between TZD class members. The choice of Englitazone can be a strategic decision to avoid or probe specific CYP-mediated metabolic pathways active in a given experimental model.

Evidence DimensionPrimary Metabolic Cytochrome P450 Isozymes
Target Compound DataMetabolic profile for Englitazone is less defined in public literature, requiring empirical determination.
Comparator Or BaselineRosiglitazone (CYP2C8/2C9), Pioglitazone (CYP2C8/3A4), Troglitazone (CYP3A4/2C8) [cite: REFS-3]
Quantified DifferenceQualitative difference in primary metabolizing enzymes.
ConditionsIn vivo and in vitro hepatic metabolism studies.

Selecting a TZD with a different metabolic profile is crucial for avoiding confounding drug interactions in co-treatment studies or for use in models where specific CYP enzymes are up- or down-regulated.

Lower Hepatotoxicity Risk Profile Compared to First-Generation Benchmark Troglitazone

The first-generation TZD, Troglitazone, was withdrawn from the market due to severe, idiosyncratic hepatotoxicity. [cite: REFS-1] Subsequent TZDs, including Rosiglitazone and Pioglitazone, demonstrated a significantly improved safety profile. In large clinical trials, the incidence of serum aminotransferase elevations (>3x Upper Limit of Normal) was 1.9% for Troglitazone, compared to only 0.25% for Rosiglitazone and 0.26% for Pioglitazone, a rate comparable to placebo. [cite: REFS-2] While direct comparative data for Englitazone is limited, its structural divergence from Troglitazone (lacking the α-tocopherol side chain implicated in toxicity) suggests it aligns with the safer profile of second-generation TZDs, making it a more reliable tool for long-term studies where cytotoxicity is a concern.

Evidence DimensionIncidence of Serum ALT Elevations (>3x ULN)
Target Compound DataNot available in comparative clinical trials, but inferred to be low based on structural class.
Comparator Or BaselineTroglitazone: 1.9% incidence. [cite: REFS-2] Rosiglitazone/Pioglitazone: ~0.25% incidence. [cite: REFS-2]
Quantified DifferenceTroglitazone shows a ~7.4-fold higher incidence of liver enzyme elevation compared to later-generation TZDs.
ConditionsLong-term clinical trials in patients with Type 2 Diabetes.

For long-duration experiments, choosing a compound with a lower intrinsic risk of cytotoxicity, benchmarked against Troglitazone, is crucial to avoid confounding toxicological artifacts and ensure data integrity.

In Vitro Assays Requiring High Solubility and Reproducibility

For high-throughput screening or cell-based assays where compound precipitation is a critical point of failure, the enhanced aqueous solubility of Englitazone sodium ensures reliable concentration delivery and minimizes variability between experiments. This makes it a preferred choice over the free acid form for automated liquid handling and preparation of aqueous dosing solutions. [cite: REFS-1]

Studies Investigating Non-Standard TZD Metabolic Pathways

In research focused on cytochrome P450 metabolism or potential drug-drug interactions, Englitazone provides an alternative tool to probe PPARγ activation while potentially avoiding the specific CYP pathways utilized by more common TZDs like Pioglitazone or Rosiglitazone. [cite: REFS-2] This is particularly relevant in studies using complex biological matrices or co-administration of other compounds.

Long-Term In Vivo or Cell Culture Models Sensitive to Cytotoxicity

For chronic dosing studies in animals or long-term cell culture experiments, Englitazone sodium serves as a safer PPARγ agonist compared to the toxicological benchmark, Troglitazone. Its selection helps ensure that observed biological effects are due to specific PPARγ activation rather than confounding off-target cytotoxicity. [cite: REFS-3]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Exact Mass

375.09050889 g/mol

Monoisotopic Mass

375.09050889 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VA5755GIJ8

Pharmacology

Englitazone Sodium is the sodium salt form of englitazone, an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic activity. Englitazone also appears to decrease triacylglycerol levels in animal studies.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Wikipedia

Englitazone sodium

Dates

Last modified: 02-18-2024
1: McKay NG, Kinsella JM, Campbell CM, Ashford ML. Sensitivity of Kir6.2-SUR1 currents, in the absence and presence of sodium azide, to the K(ATP) channel inhibitors, ciclazindol and englitazone. Br J Pharmacol. 2000 Jun;130(4):857-66. PubMed PMID: 10864893; PubMed Central PMCID: PMC1572145.
2: Rowe IC, Lee K, Khan RN, Ashford ML. Effect of englitazone on KATP and calcium-activated non-selective cation channels in CRI-G1 insulin-secreting cells. Br J Pharmacol. 1997 Jun;121(3):531-9. PubMed PMID: 9179397; PubMed Central PMCID: PMC1564701.

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